

In-Depth Technical Guide: CP 376395 (CAS Number 175140-00-8)

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Compound of Interest

Compound Name: CP 376395

Cat. No.: B1663366

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Abstract

CP 376395 is a potent and highly selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It binds to an allosteric site on the receptor, effectively blocking the downstream signaling cascades initiated by the binding of endogenous ligands such as corticotropin-releasing factor (CRF). This antagonism of the CRF1 receptor has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response. Due to its pharmacological profile, **CP 376395** has been investigated as a potential therapeutic agent for stress-related disorders. This technical guide provides a comprehensive overview of the available data on **CP 376395**, including its pharmacological properties, relevant experimental protocols for its characterization, and a detailed visualization of its mechanism of action.

Pharmacological Profile

CP 376395 exhibits high affinity and selectivity for the human CRF1 receptor. Its antagonistic activity has been characterized in various in vitro and in vivo models.

Data Presentation

Table 1: Receptor Binding and Functional Activity

Parameter	Value	Species/System	Reference(s)
CRF1 Receptor Binding Affinity (Ki)	12 nM	Human	[1] [2] [3]
CRF2 Receptor Binding Affinity (Ki)	>10,000 nM	Human	[1] [2] [3]
Functional Antagonism (apparent Ki)	12 nM	Rat Cerebral Cortex & Human CRF1 Receptors	[3]
Selectivity (CRF2 Ki / CRF1 Ki)	>833-fold	-	[1] [2] [3]

Table 2: In Vivo Efficacy

Animal Model	Administration Route	Dose Range	Observed Effect	Reference(s)
Male B6 Mice	Intraperitoneal (i.p.)	10-20 mg/kg	Attenuation of water and food intake, increased sucrose intake, attenuation of ethanol intake.	[3]
Rodents	Intravenous (i.v.)	Not Specified	Attenuation of CRF-induced activation of the HPA axis.	[1] [2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **CP 376395**.

In Vitro CRF-Stimulated Adenylate Cyclase Inhibition Assay

This protocol is a general framework for assessing the ability of **CP 376395** to antagonize CRF-stimulated cAMP production in a cell-based assay. This is a common method to determine the functional potency of CRF1 receptor antagonists.

Objective: To determine the IC₅₀ value of **CP 376395** for the inhibition of CRF-stimulated cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.

Materials:

- **Cell Line:** A stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
- **Cell Culture Medium:** Appropriate growth medium for the chosen cell line (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent if required).
- **CRF Agonist:** Ovine CRF (oCRF) or human CRF.
- **Test Compound:** **CP 376395**.
- **Assay Buffer:** Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- **cAMP Detection Kit:** A commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- **Multi-well plates:** 96-well or 384-well plates suitable for cell culture and the chosen detection method.

Procedure:

- **Cell Seeding:**
 - Harvest and count the CRF1 receptor-expressing cells.
 - Seed the cells into the multi-well plates at a predetermined optimal density.

- Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation:
 - Prepare a stock solution of **CP 376395** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the **CP 376395** stock solution in assay buffer to create a range of test concentrations.
 - Prepare a solution of the CRF agonist at a concentration that elicits a submaximal response (typically the EC₈₀ concentration, which should be predetermined in a separate agonist dose-response experiment).
- Assay Protocol:
 - Wash the cells once with assay buffer.
 - Add the different concentrations of **CP 376395** (or vehicle control) to the respective wells.
 - Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
 - Add the CRF agonist solution to all wells except for the basal control wells (which receive only assay buffer).
 - Incubate the plate for a further specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
- cAMP Detection:
 - Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
- Data Analysis:
 - Generate a dose-response curve by plotting the percentage of inhibition of the CRF-stimulated cAMP response against the logarithm of the **CP 376395** concentration.

- Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope).

In Vivo Assessment of HPA Axis Modulation

This protocol outlines a general procedure to evaluate the effect of **CP 376395** on the HPA axis in rodents by measuring plasma corticosterone levels following a stressor.

Objective: To determine if **CP 376395** can attenuate the stress-induced rise in plasma corticosterone in rodents.

Materials:

- Animals: Male adult rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).
- Test Compound: **CP 376395** formulated for in vivo administration (e.g., suspended in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[3].
- Stressor: A standardized stressor such as restraint stress, forced swim test, or administration of exogenous CRF.
- Anesthetic: If required for blood collection (e.g., isoflurane or CO2). Note: Anesthesia itself can be a stressor and may influence corticosterone levels.
- Blood Collection Supplies: Syringes, needles, collection tubes with anticoagulant (e.g., EDTA).
- Corticosterone Assay Kit: A commercially available ELISA or RIA kit for measuring rodent corticosterone.
- Centrifuge: For plasma separation.

Procedure:

- Animal Acclimation:
 - House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment to acclimate them to the housing conditions.

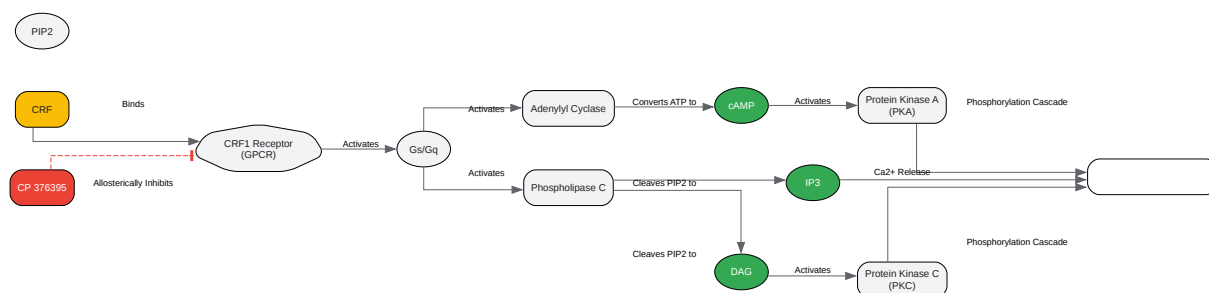
- Compound Administration:
 - Randomly assign animals to different treatment groups (e.g., vehicle control, **CP 376395** low dose, **CP 376395** high dose).
 - Administer **CP 376395** or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the application of the stressor.
- Stress Induction:
 - At the designated time post-treatment, subject the animals to the chosen stressor for a defined duration. A non-stressed control group should also be included.
- Blood Collection:
 - At the peak time of the expected corticosterone response (typically 15-30 minutes after the onset of the stressor), collect blood samples. Common methods include tail-nick, saphenous vein puncture, or terminal collection via cardiac puncture or trunk blood collection following decapitation.
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until analysis.
- Corticosterone Measurement:
 - Thaw the plasma samples and measure the corticosterone concentration using a validated corticosterone assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Compare the plasma corticosterone levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Synthesis of CP 376395

A detailed, step-by-step experimental protocol for the synthesis of **CP 376395** (CAS 175140-00-8) is not readily available in the public domain scientific literature. The synthesis would likely involve the coupling of a substituted pyridine core with 2,4,6-trimethylphenol and subsequent functionalization to introduce the N-(1-ethylpropyl)amino group. General synthetic strategies for related 2-aryloxy-4-alkylaminopyridines have been described, but the specific conditions and intermediates for **CP 376395** are proprietary.

Mandatory Visualizations

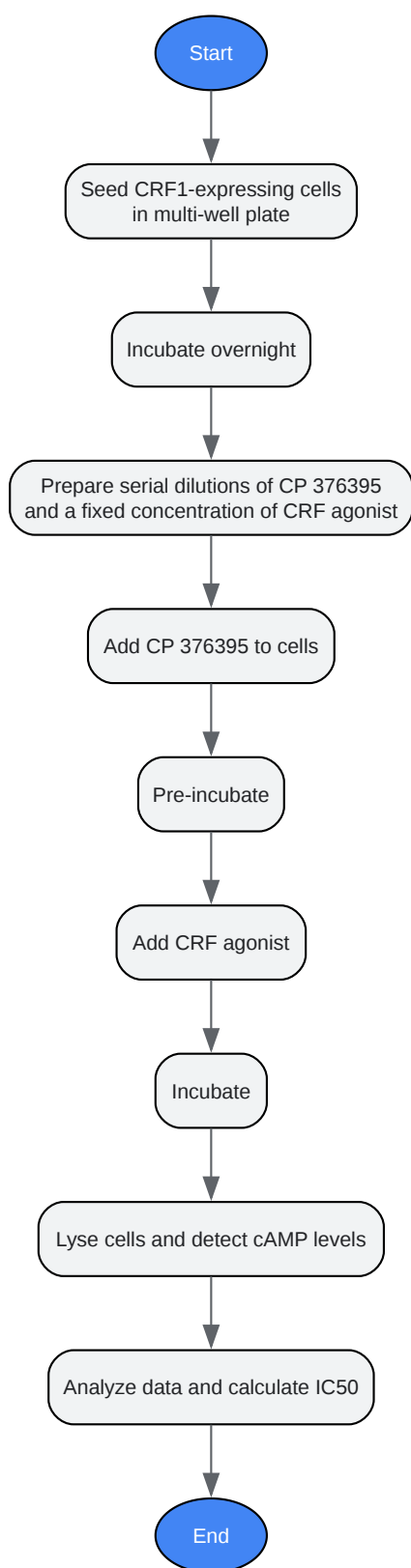
Signaling Pathway of CRF1 Receptor and Inhibition by CP 376395



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Caption: CRF1 receptor signaling and its inhibition by **CP 376395**.

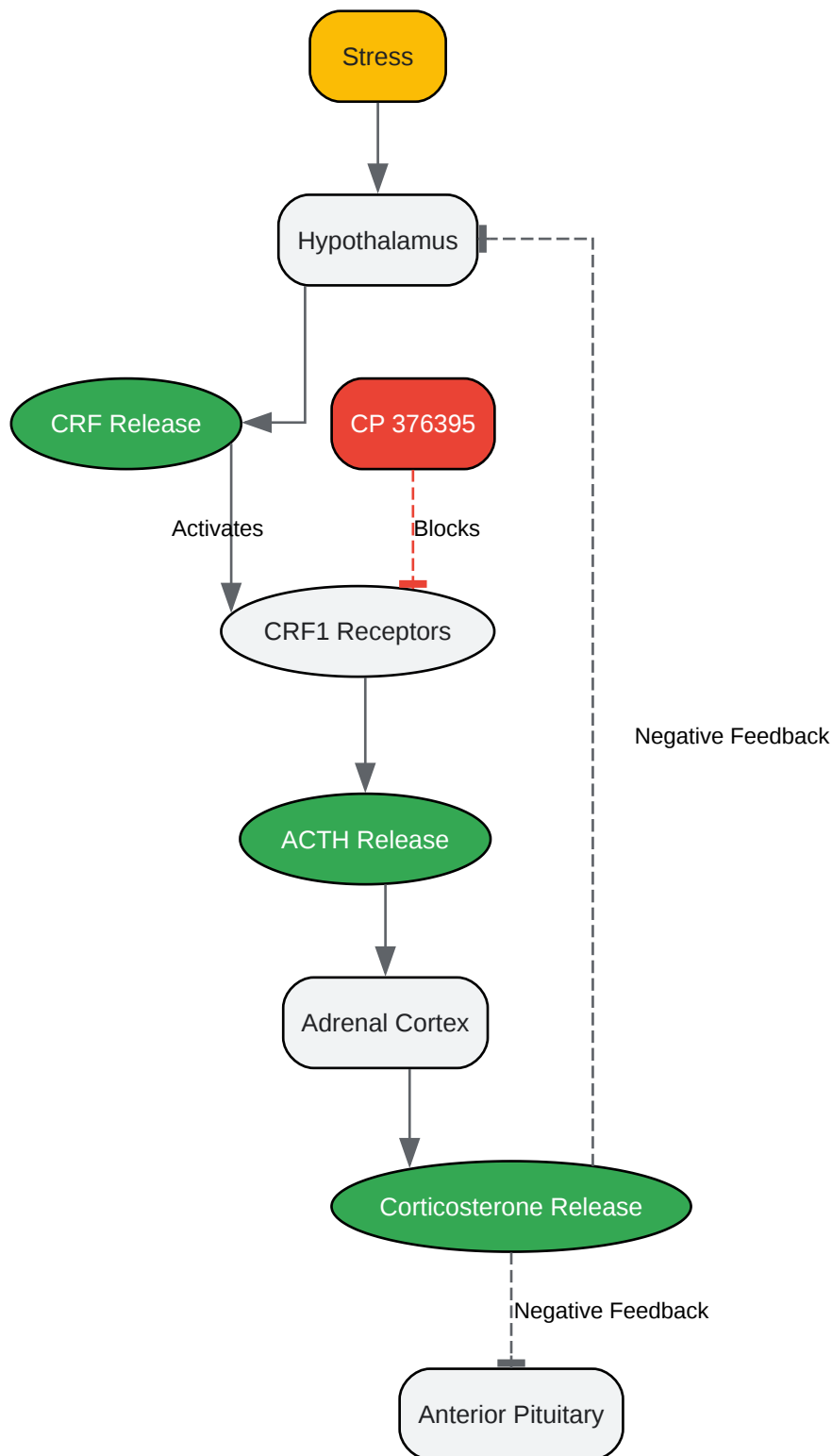
Experimental Workflow for In Vitro Antagonist Assay



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Caption: Workflow for the in vitro CRF-stimulated adenylate cyclase inhibition assay.

Logical Relationship of HPA Axis Regulation



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Caption: Regulation of the HPA axis and the inhibitory action of **CP 376395**.

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